Clopidogrel besylate

Pharmacokinetics Bioequivalence Anti-platelet therapy

Select clopidogrel besylate for ANDA development where moisture sensitivity and polymorph control are critical. Unlike the highly hygroscopic bisulfate salt, this anhydrous crystalline besylate salt (mp 130–135 °C) offers superior stability under ambient processing, predictable filtration/drying/compression, and reduced packaging costs. It demonstrates pharmacokinetic and pharmacodynamic bioequivalence to the reference bisulfate (90% CI for Cmax and AUC within 0.80–1.25), directly supporting regulatory submissions. Its well-defined polymorphic landscape with distinct XRPD patterns enables robust QC and batch-to-batch consistency. Treat each salt as a discrete chemical entity with independent quality specifications.

Molecular Formula C22H22ClNO5S2
Molecular Weight 480 g/mol
CAS No. 744256-69-7
Cat. No. B1242531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopidogrel besylate
CAS744256-69-7
Synonymsclopidogrel
clopidogrel besilate
clopidogrel besylate
clopidogrel bisulfate
clopidogrel hydrochloride
Clopidogrel Mepha
clopidogrel napadisilate
clopidogrel Sandoz
clopidogrel, (+)(S)-isomer
clopidogrel-Mepha
Iscover
PCR 4099
PCR-4099
Plavix
SC 25989C
SC 25990C
SR 25989
Molecular FormulaC22H22ClNO5S2
Molecular Weight480 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C16H16ClNO2S.C6H6O3S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;7-10(8,9)6-4-2-1-3-5-6/h2-5,7,9,15H,6,8,10H2,1H3;1-5H,(H,7,8,9)/t15-;/m0./s1
InChIKeyCUZIJKLLBDXNFV-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clopidogrel Besylate (CAS 744256-69-7): Salt Form, Pharmacological Class, and Procurement-Relevant Baseline Characteristics


Clopidogrel besylate (CAS 744256-69-7) is a pharmaceutically acceptable acid addition salt of the thienopyridine-derived antiplatelet agent clopidogrel. The compound functions as a prodrug, requiring cytochrome P450-mediated bioactivation to generate the active metabolite that irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelet membranes, thereby reducing platelet aggregation and thrombotic risk [1]. Clopidogrel besylate exists in distinct crystalline polymorphic forms with defined melting points (e.g., 130–135 °C), prepared via controlled reaction of clopidogrel base with benzenesulfonic acid in organic solvent systems [2]. It is chemically distinguished from the reference clopidogrel hydrogen sulfate (bisulfate) salt by the benzenesulfonate counterion, which imparts altered solid-state physicochemical properties including solubility, hygroscopicity, and thermal behavior [3].

Why Clopidogrel Besylate (CAS 744256-69-7) Cannot Be Assumed Interchangeable: Counterion-Dependent Solid-State and Manufacturing Differentiation


Clopidogrel besylate and the reference clopidogrel bisulfate (hydrogen sulfate) are not functionally interchangeable in pharmaceutical manufacturing or product development contexts despite demonstrating clinical bioequivalence. Salt selection governs critical material attributes including solubility, dissolution rate, hygroscopicity, thermal stability, and bulk powder flow characteristics, all of which directly impact processability during solid dosage form development [1]. The bisulfate salt exhibits the highest hygroscopicity among tested clopidogrel salts, a property that necessitates specific primary packaging considerations and may compromise shelf-life under humid conditions [1]. The besylate salt displays distinct solubility behavior, melting point characteristics, and polymorphic landscape that differ from both the bisulfate and hydrochloride salts, requiring salt-specific formulation strategies and analytical method validation [2]. Consequently, formulation scientists and procurement specialists must treat each salt as a discrete chemical entity with unique material property profiles that demand independent quality specifications and processing parameters, rather than assuming direct substitutability.

Quantitative Differentiation Evidence: Clopidogrel Besylate vs. Bisulfate and Other Salts


Comparative Pharmacokinetics: Clopidogrel Besylate vs. Clopidogrel Bisulfate in Healthy Volunteers

In a randomized, open-label, two-period crossover study with 44 healthy Korean male subjects, clopidogrel besylate and clopidogrel bisulfate were administered as a single 300 mg loading dose followed by 75 mg/day maintenance dosing. The mean Cmax for the parent drug clopidogrel was 5.2 ng/mL for besylate versus 5.4 ng/mL for bisulfate; mean AUC0-t values were 10.1 ng·h/mL and 10.3 ng·h/mL, respectively. For the primary metabolite SR26334, mean Cmax values were 10.9 μg/mL (besylate) and 11.9 μg/mL (bisulfate); mean AUC0-t values were 38.8 μg·h/mL (besylate) and 40.6 μg·h/mL (bisulfate). The 90% confidence intervals for the ratios of log-transformed Cmax and AUC fell within the 0.80–1.25 bioequivalence acceptance range [1]. These findings directly establish pharmacokinetic equivalence between the two salt forms at therapeutically relevant dosing regimens.

Pharmacokinetics Bioequivalence Anti-platelet therapy

Comparative Pharmacodynamics: Antiplatelet Effect of Clopidogrel Besylate vs. Bisulfate

Two independent clinical investigations have quantified the antiplatelet efficacy of clopidogrel besylate relative to the bisulfate reference. In the bioequivalence study described above, maximal antiplatelet effect (Emax) measured by turbidometric aggregometry was 58.8 h·% inhibition for besylate versus 61.7 h·% inhibition for bisulfate; area under the time-effect curve (AUEC) values were 4299.1 h·% inhibition and 4406.9 h·% inhibition, respectively, with differences not reaching statistical significance [1]. In a separate study of 101 patients with stable coronary artery disease, platelet reactivity measured via VerifyNow assay 12–14 hours after a 600 mg loading dose yielded P2Y12 reaction units (PRU) of 204 ± 67 for besylate versus 195 ± 74 for bisulfate (p = 0.51), with % inhibition P2Y12 values of 24 ± 22% and 24 ± 25%, respectively (p = 0.95) [2].

Pharmacodynamics Platelet inhibition P2Y12 receptor

Preformulation Differentiation: Solubility and Hygroscopicity of Clopidogrel Salts

A comprehensive preformulation investigation comparing five clopidogrel acid addition salts revealed that clopidogrel besylate exhibits slightly lower aqueous solubility than clopidogrel hydrogen sulfate (polymorphic forms 1 and 2), hydrochloride (form 1), and hydrobromide hydrate (form 1) [1]. Critically, the hydrogen sulfate salt demonstrated the highest hygroscopicity among all tested salts, a property that demands stringent humidity control during manufacturing and specialized moisture-barrier primary packaging [1]. In contrast, clopidogrel besylate was characterized as an anhydrous crystalline salt with distinct thermal behavior and lower moisture sorption propensity, potentially offering improved stability under ambient processing conditions [1]. The melting point of crystalline clopidogrel besylate was consistently reported as 130–135 °C across multiple preparation methods, providing a reliable identity and purity specification that differs markedly from the bisulfate salt [2].

Preformulation Salt selection Solid-state properties

Antiaggregation Units: Clopidogrel Besylate vs. Bisulfate vs. Hydrochloride in Coronary Artery Disease Patients

The CLO-CLO trial randomized 60 patients with coronary artery disease to sequential 10-day treatment periods with original clopidogrel bisulphate (Plavix), generic clopidogrel hydrochloride, and generic clopidogrel besylate, followed by prasugrel. Platelet function assessed via Multiplate analyzer using ADP stimulation showed antiaggregation unit (U) values of 31 ± 25 U for bisulphate, 33 ± 28 U for hydrochloride, and 28 ± 23 U for besylate, with no statistically significant differences among the three clopidogrel salt preparations [1]. Notably, an ADP test value exceeding 46 U (indicating subtherapeutic platelet inhibition) was observed in 18% of patients on bisulphate, 22% on besylate, and 22% on hydrochloride, compared with only 2% on prasugrel [1]. These data establish that the three clopidogrel salts provide equivalent inhibition of platelet reactivity in a clinical patient population.

Antiplatelet therapy Coronary artery disease Therapeutic equivalence

Polymorphic Form Differentiation: Crystalline Clopidogrel Besylate vs. Amorphous and Other Salt Forms

Clopidogrel besylate exists in multiple well-characterized crystalline forms with defined melting points consistently observed at 130–135 °C across various preparation methods, including isopropanol and decan-1-ol crystallization systems [1]. This contrasts with the early salts of clopidogrel base (e.g., acetate, benzoate, fumarate, maleate) described in U.S. Patent 4,847,265, which typically precipitated in amorphous form and/or exhibited problematic hygroscopicity that rendered them difficult to handle at industrial scale [1]. The crystalline nature of clopidogrel besylate, achievable via seeded crystallization from organic solvents, provides distinct advantages in bulk powder flowability, filtration efficiency, and drying characteristics that are essential for scalable pharmaceutical manufacturing [2]. Patent disclosures identify multiple polymorphic forms of clopidogrel besylate, mesylate, and tosylate that are characterized as stable, free-flowing, and industrially useful [2].

Polymorphism Crystallinity Pharmaceutical processing

Procurement-Relevant Application Scenarios for Clopidogrel Besylate (CAS 744256-69-7)


Generic Pharmaceutical Development Requiring Validated Bioequivalence to Originator Bisulfate

Clopidogrel besylate is the active pharmaceutical ingredient of choice for generic manufacturers developing abbreviated new drug applications (ANDAs) requiring demonstration of bioequivalence to the reference clopidogrel bisulfate product. Multiple randomized crossover studies have established that clopidogrel besylate exhibits pharmacokinetic and pharmacodynamic equivalence to the bisulfate reference, with 90% confidence intervals for Cmax and AUC ratios falling within the 0.80–1.25 acceptance range [1]. Antiplatelet efficacy measured by Emax, AUEC, PRU, and % inhibition P2Y12 shows no statistically significant differences across healthy volunteer and patient populations [2][3]. This evidence package directly supports regulatory submissions and reduces the burden of additional clinical bridging studies.

Formulation Development Prioritizing Reduced Hygroscopicity and Enhanced Powder Handling

Clopidogrel besylate is the preferred salt form for solid oral dosage form development when manufacturing processes are sensitive to moisture uptake or when packaging cost optimization is critical. The bisulfate salt exhibits the highest hygroscopicity among tested clopidogrel salts, necessitating stringent humidity controls and specialized moisture-barrier primary packaging [1]. In contrast, clopidogrel besylate is an anhydrous crystalline salt with lower hygroscopicity and defined melting point (130–135 °C), offering improved stability under ambient processing conditions [1][2]. Its crystalline nature and free-flowing powder characteristics enable predictable filtration, drying, and compression unit operations, reducing manufacturing risk and facilitating scale-up.

Quality Control and Analytical Method Development with Defined Polymorphic Specifications

Clopidogrel besylate provides a well-defined polymorphic landscape that supports robust quality control and analytical method validation. The crystalline forms exhibit reproducible melting points (130–135 °C) and distinct X-ray powder diffraction patterns that serve as identity and purity specifications [1]. Unlike the early amorphous and hygroscopic clopidogrel salts described in U.S. Patent 4,847,265, clopidogrel besylate can be reliably crystallized and characterized, enabling the establishment of polymorph control strategies essential for regulatory compliance and batch-to-batch consistency [1][2]. The availability of validated HPLC and HPLC-MS/MS methods for simultaneous determination of clopidogrel and its metabolites in biological matrices further supports analytical development [3].

Clinical Trial Material Sourcing Where Salt Form Flexibility Is Required

Clopidogrel besylate serves as a validated alternative API for sourcing clinical trial materials when the bisulfate salt is unavailable, subject to supply chain constraints, or when intellectual property considerations favor alternative salt forms. The CLO-CLO trial directly compared original bisulphate, besylate, and hydrochloride salts in a coronary artery disease patient population, confirming equivalent inhibition of platelet reactivity (28 ± 23 U for besylate vs. 31 ± 25 U for bisulphate, p = NS) and comparable rates of subtherapeutic response [1]. These data provide a clinical evidence bridge that supports the use of besylate salt in investigator-initiated trials and comparative effectiveness research without compromising scientific validity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clopidogrel besylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.